5-Tert-butyl-2-cyclopropoxy-N-methylaniline
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Overview
Description
5-Tert-butyl-2-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound features a tert-butyl group, a cyclopropoxy group, and an N-methyl aniline moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-cyclopropoxy-N-methylaniline typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with cyclopropylamine under specific conditions . The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Quinones
Reduction: Reduced amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
5-Tert-butyl-2-cyclopropoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-Tert-butyl-2-cyclopropoxy-N-methylaniline.
5-Tert-butyl-2-methoxyphenyl isocyanate: Another compound with a similar tert-butyl group and aromatic structure.
5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide: A structurally related compound with a benzamide moiety.
Uniqueness
This compound is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and an N-methyl aniline moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)10-5-8-13(12(9-10)15-4)16-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3 |
InChI Key |
PMNKEPUUEXBTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)NC |
Origin of Product |
United States |
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